REACTION_SMILES
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[C:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)(=[O:26])[Cl:27].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[NH:1]1[CH2:2][CH2:3][CH:4]([C:5](=[O:6])[O:7][CH2:8][CH3:9])[CH2:10][CH2:11]1.[Na+:12].[Na+:13].[O-:14][C:15](=[O:16])[O-:17].[OH2:18]>>[N:1]1([C:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)=[O:26])[CH2:2][CH2:3][CH:4]([C:5](=[O:6])[O:7][CH2:8][CH3:9])[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CCN(C(=O)c2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |